{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one
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Overview
Description
{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenyl ring substituted with a dioxaborolane moiety, and an imino-lambda6-sulfanyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of {Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one typically involves multiple steps, starting from readily available precursors. The imino-lambda6-sulfanyl group is then introduced through nucleophilic substitution reactions . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one undergoes a variety of chemical reactions due to the presence of multiple reactive functional groups. Some of the common reactions include:
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Cross-Coupling: The dioxaborolane moiety enables Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Scientific Research Applications
{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one involves its interaction with specific molecular targets. In the context of cancer treatment, the compound inhibits the activity of c-Met kinase, a protein involved in cell proliferation and survival . By binding to the active site of c-Met kinase, the compound disrupts its signaling pathway, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one can be compared with other similar compounds, such as:
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound shares the cyclopropyl and dioxaborolane moieties but differs in the presence of a pyrazole ring instead of a phenyl ring.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound contains a pyrazole ring and a boronic acid ester, similar to the dioxaborolane moiety in the target compound.
N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-p-toluenesulfonamide: This compound features a phenyl ring substituted with a dioxaborolane moiety, similar to the target compound, but with a different functional group (toluenesulfonamide) instead of the imino-lambda6-sulfanyl group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C15H22BNO3S |
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Molecular Weight |
307.2 g/mol |
IUPAC Name |
cyclopropyl-imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-λ6-sulfane |
InChI |
InChI=1S/C15H22BNO3S/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)21(17,18)13-9-10-13/h5-8,13,17H,9-10H2,1-4H3 |
InChI Key |
IWLQJEIWNOGWPR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=N)(=O)C3CC3 |
Origin of Product |
United States |
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